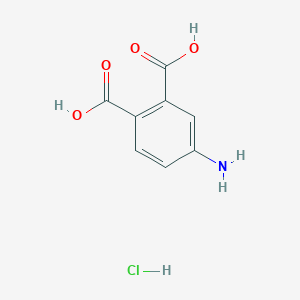
4-Aminophthalic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophthalic acid hydrochloride: is an organic compound with the molecular formula C8H7NO4·HCl. It is a derivative of phthalic acid, where one of the carboxyl groups is substituted with an amino group. This compound is known for its crystalline solid form and is soluble in water, making it a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Aminophthalic acid hydrochloride can be synthesized from 4-nitrophthalic acid through a reduction reaction. The process involves the following steps:
Nitration: Phthalic acid is nitrated to form 4-nitrophthalic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Dissolution: Dissolving 4-nitrophthalic acid in a suitable solvent.
Nitrogen Displacement: Displacing oxygen with nitrogen to create an inert atmosphere.
Hydrogenation Reaction: Conducting the hydrogenation reaction under high pressure and temperature.
Complexation Reaction: Forming the hydrochloride salt by reacting the amine with hydrochloric acid.
Centrifugal Drying: Removing excess solvent and drying the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminophthalic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives.
Reduction: The amino group can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Acyl chlorides and acid anhydrides are used for acylation reactions.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Various amine derivatives.
Substitution: Amides, esters, and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Aminophthalic acid hydrochloride is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It is also employed in the preparation of fluorescent probes and sensors .
Biology: In biological research, it is used to study enzyme kinetics and as a substrate in various biochemical assays. Its derivatives are used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in the manufacture of agrochemicals and specialty chemicals .
Wirkmechanismus
The mechanism of action of 4-aminophthalic acid hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophthalic acid: The precursor in the synthesis of 4-aminophthalic acid hydrochloride.
Phthalic acid: The parent compound from which 4-aminophthalic acid is derived.
4-Dimethylaminophthalimide (4-DMAP): A related compound used in fluorescence studies.
Uniqueness: this compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its solubility in water and ability to form stable salts make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
54229-32-2 |
|---|---|
Molekularformel |
C8H8ClNO4 |
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
4-aminophthalic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO4.ClH/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H |
InChI-Schlüssel |
BUBSFFSQBKQSHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(=O)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
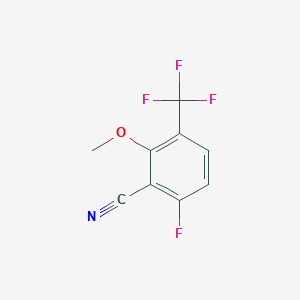
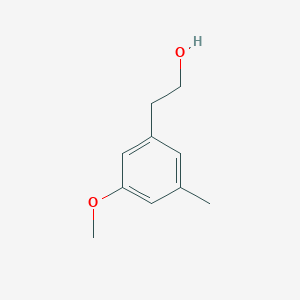
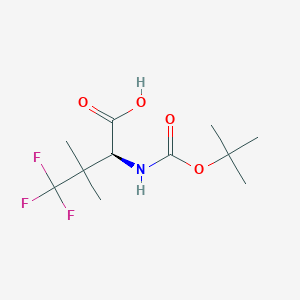

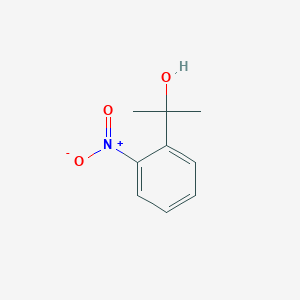



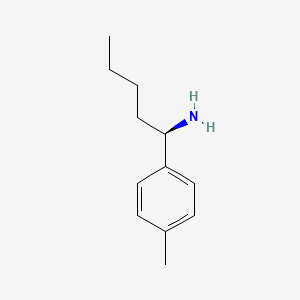

![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
